Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442135
InChI: InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-5-13-8)10-7-3-4-9-6-7;/h1-2,5,7,9-10H,3-4,6H2;1H/t7-;/m1./s1
SMILES: C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl
Molecular Formula: C8H13ClN2O2S2
Molecular Weight: 268.8 g/mol

Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride

CAS No.:

Cat. No.: VC13442135

Molecular Formula: C8H13ClN2O2S2

Molecular Weight: 268.8 g/mol

* For research use only. Not for human or veterinary use.

Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride -

Specification

Molecular Formula C8H13ClN2O2S2
Molecular Weight 268.8 g/mol
IUPAC Name N-[(3R)-pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride
Standard InChI InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-5-13-8)10-7-3-4-9-6-7;/h1-2,5,7,9-10H,3-4,6H2;1H/t7-;/m1./s1
Standard InChI Key TUIJCMPPRDQAHH-OGFXRTJISA-N
Isomeric SMILES C1CNC[C@@H]1NS(=O)(=O)C2=CC=CS2.Cl
SMILES C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl
Canonical SMILES C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name is N-[(3R)-pyrrolidin-3-yl]thiophene-2-sulfonamide hydrochloride, with a CAS registry number of 1261235-98-6 . Key structural components include:

  • Thiophene ring: A five-membered heterocycle with sulfur, contributing to aromatic stability and electronic properties.

  • Sulfonamide group: Enhances binding affinity to biological targets via hydrogen bonding .

  • (R)-pyrrolidine moiety: A chiral secondary amine that influences stereoselective interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H13ClN2O2S2\text{C}_8\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}_2
Molecular Weight268.8 g/mol
SMILESC1CNC[C@@H]1NS(=O)(=O)C2=CC=CS2.Cl
GHS Hazard ClassificationSkin Irrit. 2, Eye Irrit. 2A

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The compound is synthesized through a sequence of reactions involving:

  • Sulfonylation: Thiophene-2-sulfonyl chloride reacts with (R)-pyrrolidin-3-amine under basic conditions (e.g., triethylamine in THF) .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYieldSource
SulfonylationThiophene-2-sulfonyl chloride, TEA, THF, 0–50°C70–85%
Salt FormationHCl in dioxane, rt>90%

Key Intermediate in Drug Development

The compound serves as an intermediate in synthesizing Factor Xa inhibitors (e.g., anticoagulants) and CHK1 kinase inhibitors (e.g., anticancer agents) . Its chiral center is critical for enantioselective binding to target proteins .

Pharmacological Applications

Anticoagulant Activity

As a Factor Xa inhibitor, the compound prevents thrombin generation, offering potential in treating thrombotic disorders . Preclinical studies highlight its selectivity over thrombin, reducing bleeding risks compared to traditional anticoagulants .

Table 3: Comparative Pharmacological Profiles

TargetIC₅₀ (nM)Therapeutic AreaSource
Factor Xa12.5Thrombosis prevention
CHK18.3Cancer therapy

Structural Analogs and Comparative Analysis

Table 4: Analog Comparison

CompoundStructural VariationBioactivitySource
5-Bromo-thiophene-2-sulfonamideBromine substitution on thiopheneEnhanced antimicrobial
Pyrrolidin-3-amine dihydrochloridePrecursor without sulfonamideIntermediate in synthesis

The (R)-pyrrolidine configuration in Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride confers superior target affinity compared to racemic analogs .

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